Thenylchlor

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Thenylchlor, chemically known as 2-chloro-N-(3-methoxy-2-thienyl) methyl 2', 6'-dimethylacetanilide, is a synthetic herbicide primarily used in agricultural applications. Its molecular formula is C16H18ClNO2S, and it features a thienyl group that contributes to its biological activity. The compound exhibits properties that inhibit the growth of various weeds, making it an important tool in crop management.

Antimicrobial Properties

Thenylchlor exhibits activity against a variety of protozoan and fungal pathogens. Studies have demonstrated its effectiveness against:

- Entamoeba histolytica: This parasite is responsible for amoebic dysentery, a common cause of diarrhea in developing countries. Research suggests Thenylchlor can effectively eradicate this parasite from the intestinal tract PubMed: .

- Trichomonas vaginalis: This protozoan causes trichomoniasis, a sexually transmitted infection. In vitro studies have shown Thenylchlor's potential for treating this condition Journal of Antimicrobial Chemotherapy.

- Candida albicans: This fungal species is a common cause of opportunistic infections, particularly in immunocompromised individuals. Studies have shown Thenylchlor's antifungal activity against Candida albicans Mycoses.

Research on Alternative Uses

While Thenylchlor is no longer used as a first-line treatment in human medicine, researchers are exploring its potential applications in other areas:

- Anti-cancer properties: Some studies suggest Thenylchlor may possess anti-cancer properties, potentially inhibiting the growth and proliferation of certain cancer cells Anticancer Research. However, further research is necessary to understand its mechanisms and potential therapeutic use.

- Investigating mechanisms of action: Understanding how Thenylchlor exerts its antimicrobial effects can inform the development of new drugs with similar activity but improved safety profiles. Research is ongoing to elucidate its specific mechanisms of action against various pathogens.

- Hydrolysis: In the presence of water, Thenylchlor can hydrolyze to form less toxic products, which may influence its persistence in the environment.

- Degradation: The compound is susceptible to microbial degradation, which can reduce its efficacy over time in soil applications.

- Reactivity with Proteins: Thenylchlor can bind to proteins in plants, inhibiting their function and ultimately leading to cell division disruption .

The primary biological activity of Thenylchlor is its herbicidal effect. It functions by blocking protein synthesis within plant cells, particularly affecting the synthesis of very long chain fatty acids. This disruption inhibits cell division, leading to stunted growth or death of target weeds. Studies have shown that it is particularly effective when applied pre-emergence or early post-emergence in paddy fields and upland crops .

Thenylchlor can be synthesized through various methods, typically involving the following steps:

- Formation of the Thienyl Group: The thienyl moiety is synthesized from appropriate thiophene derivatives.

- Chlorination: Chlorination reactions are performed to introduce the chlorine atom into the molecular structure.

- Acetylation: The final step involves acetylating the amine component to yield Thenylchlor.

Each step requires careful control of reaction conditions to optimize yield and purity .

Thenylchlor is primarily utilized as a herbicide in agriculture. Its applications include:

- Weed Control: Effective against a wide range of annual and perennial weeds.

- Crop Management: Used in paddy fields and upland crops, it helps maintain crop yield by reducing competition from unwanted vegetation.

- Residual Activity: It has a lasting residual effect, providing extended protection against weed regrowth .

Interaction studies have focused on the effects of Thenylchlor on non-target organisms and its environmental impact. Key findings include:

- Aquatic Toxicity: Thenylchlor is classified as very toxic to aquatic life, raising concerns about its use near water bodies .

- Soil Mobility: Research indicates that Thenylchlor exhibits varying mobility in soil types, influencing its effectiveness and potential for runoff into water systems .

- Non-target Plant Effects: Studies have shown that while it effectively controls certain weeds, it may also affect nearby crops if not applied carefully.

Several compounds exhibit similar herbicidal properties to Thenylchlor. Below are some notable examples:

| Compound Name | Chemical Formula | Mechanism of Action |

|---|---|---|

| Acetochlor | C14H17ClN2O | Inhibits fatty acid synthesis |

| Metolachlor | C15H20ClN | Disrupts cell division through protein synthesis inhibition |

| Pretilachlor | C15H19ClN2O | Similar mechanism targeting lipid biosynthesis |

Uniqueness of Thenylchlor

Thenylchlor stands out due to its specific thienyl structure which enhances its selectivity for certain weed species while minimizing damage to crops. This selectivity makes it particularly valuable in integrated pest management strategies where minimizing chemical use is critical.

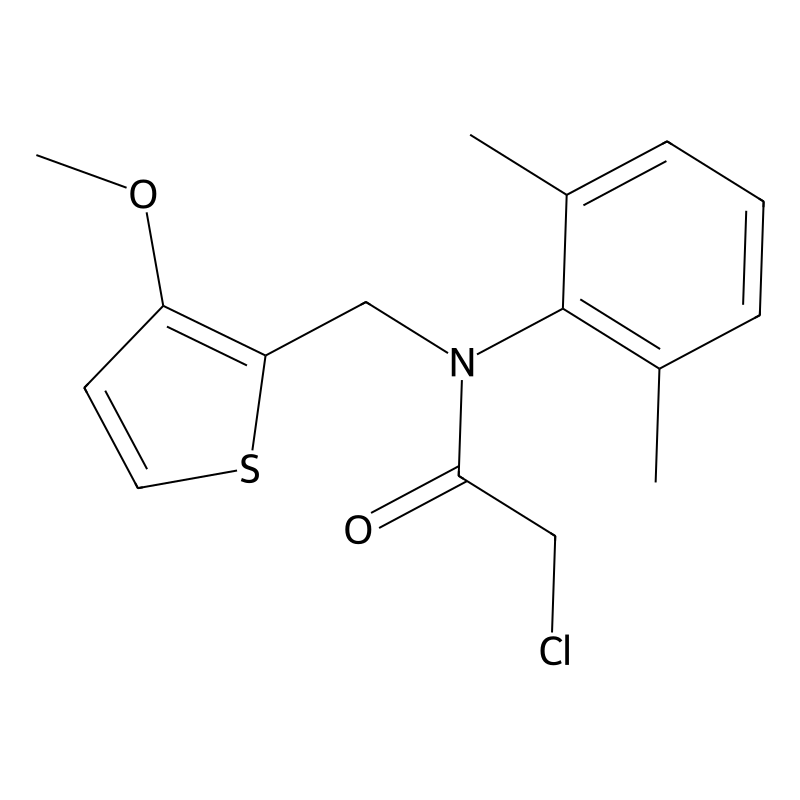

Molecular Structure and Formula (C16H18ClNO2S)

Thenylchlor possesses the molecular formula C16H18ClNO2S, representing a complex organic compound with a molecular weight of 323.838 grams per mole [1] [2]. The structural framework consists of sixteen carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom arranged in a specific three-dimensional configuration [3]. The molecule exhibits an anilide classification, characterized by the presence of an acetamide functional group linked to an aromatic amine system [1].

The core structure features a central nitrogen atom that serves as a bridge between two distinct molecular regions: a 2,6-dimethylphenyl group and a 3-methoxythiophen-2-ylmethyl moiety [1] [6]. The chloroacetyl group is attached to the nitrogen center, creating a tertiary amide configuration that defines the compound's chemical behavior and properties [7]. This structural arrangement results in a molecule with both aromatic and aliphatic characteristics, contributing to its unique physicochemical profile [4].

International Union of Pure and Applied Chemistry Naming Conventions and Systematic Nomenclature

The systematic International Union of Pure and Applied Chemistry name for thenylchlor is 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide [1] [2]. This nomenclature follows established conventions for naming complex amide compounds, beginning with the identification of the acetamide backbone and systematically describing the substituents attached to the nitrogen atom [6].

The naming convention reflects the compound's structural hierarchy, with the acetamide group serving as the parent structure [7]. The 2-chloro designation indicates the presence of a chlorine atom on the second carbon of the acetyl chain [1]. The N-(2,6-dimethylphenyl) portion describes the aromatic amine component with methyl groups positioned at the 2 and 6 positions of the benzene ring [6]. The N-[(3-methoxythiophen-2-yl)methyl] segment identifies the thiophene-containing side chain with a methoxy group at the 3-position of the thiophene ring [2].

Alternative nomenclature systems have been documented, including the designation as acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxy-2-thienyl)methyl] [2] [7]. The compound is also registered under the CAS Registry Number 96491-05-3, providing universal identification across chemical databases and literature [1] [3].

Physical Properties and Characteristics

Thenylchlor synthesis in laboratory settings employs several well-established methodologies, each offering distinct advantages for research and small-scale production. The fundamental approach involves the formation of chloroacetamide linkages through controlled acylation reactions.

Classical Chloroacetylation Method

The most widely adopted laboratory synthesis route utilizes the direct reaction of chloroacetyl chloride with 2,6-dimethylaniline [2]. This methodology proceeds through a two-step mechanism: initial chloroacetylation followed by alkylation with 3-methoxythiophene-2-methyl derivatives. The reaction requires careful temperature control, typically maintained between 0-5°C to prevent side reactions and maximize yield [3].

The procedure involves dissolving 2,6-dimethylaniline in an appropriate organic solvent, followed by dropwise addition of chloroacetyl chloride under inert atmosphere conditions. The intermediate chloroacetamide derivative is subsequently treated with 3-methoxythiophen-2-ylmethyl halide in the presence of a suitable base to yield the final product .

Schiff Base Formation Route

An alternative synthetic approach employs Schiff base formation as a key intermediate step [4]. This methodology begins with the condensation of 2,6-dimethylbenzaldehyde with 3-methoxythiophen-2-ylmethylamine under acid-catalyzed conditions. The resulting imine intermediate undergoes subsequent chloroacetylation to produce Thenylchlor [4].

This route offers enhanced versatility for structural modifications and typically yields products with purities ranging from 60-80% [4]. The reaction conditions require careful pH control and extended reaction times to ensure complete conversion of starting materials.

Metal-Free Green Chemistry Synthesis

Recent developments in sustainable synthesis have introduced metal-free methodologies operating under neutral conditions [5]. These approaches utilize cyanuric chloride as an alternative to traditional thionyl chloride, significantly reducing environmental impact while maintaining comparable yields of 80-95% [5] [6].

The green chemistry protocol eliminates the need for toxic metal catalysts and operates under milder reaction conditions. This methodology represents a significant advancement in environmentally conscious synthetic chemistry, addressing growing concerns about sustainable manufacturing practices [6] [7].

Industrial Production Techniques

Industrial-scale production of Thenylchlor employs optimized processes designed for high-volume manufacturing while maintaining stringent quality standards. The commercial synthesis route typically begins with acetic acid as the primary raw material, which undergoes sequential transformation to chloroacetyl chloride and subsequent conversion to the final product [8] [3].

Large-Scale Chloroacetyl Chloride Production

The industrial synthesis commences with the production of chloroacetyl chloride from acetic acid through chlorination processes [8]. This transformation involves treatment with liquid chlorine and sulfur monochloride in the presence of suitable catalysts. Pyridine has been identified as the most effective catalyst, providing yields up to 95% [8].

The process operates under controlled temperature conditions between 100-120°C with reaction times ranging from 1-3 hours [8]. The resulting crude chloroacetyl chloride undergoes distillation to achieve the required purity specifications for subsequent reactions.

Continuous Manufacturing Processes

Modern industrial facilities employ continuous manufacturing processes utilizing fixed-bed reactor systems [6]. These systems offer enhanced process control, reduced waste generation, and improved energy efficiency compared to traditional batch operations. The continuous process eliminates the need for multiple unit operations, reducing overall production costs and environmental impact [6].

The implementation of zeolite-catalyzed reactions in industrial settings has demonstrated significant advantages over classical Lewis acid-catalyzed processes. These catalytic systems generate substantially less aqueous effluent while achieving higher product purity and yield [6].

Process Optimization and Automation

Contemporary industrial production incorporates advanced process control systems and automation technologies to ensure consistent product quality and operational efficiency [9]. Robotic laboratory platforms have been developed for automated synthesis workflows, enabling standardized method descriptions and reproducible results [9].

These automated systems integrate real-time monitoring of critical process parameters, including temperature, pressure, and reactant concentrations. The implementation of such technologies has resulted in improved batch-to-batch consistency and reduced manufacturing variability [9].

Quality Control Parameters and Purity Standards

Stringent quality control measures are essential for ensuring the safety and efficacy of Thenylchlor products. Comprehensive analytical protocols have been established to verify product purity, identify impurities, and confirm structural integrity throughout the manufacturing process.

Analytical Methods and Instrumentation

Primary analytical methods for Thenylchlor quality assessment include liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) [10] [11]. These techniques provide accurate quantification with detection limits ranging from 0.01 to 0.1 mg/kg, ensuring compliance with regulatory requirements [10].

High-performance liquid chromatography (HPLC) methods utilizing reverse-phase columns with acetonitrile-water mobile phases have been validated for purity determination [12]. The analytical uncertainty for these methods is maintained within ±10%, meeting international standards for pharmaceutical and agricultural chemical analysis [10].

Purity Specifications and Standards

Structural Derivatives and Analogs

The chloroacetamide structural framework provides a versatile platform for the development of Thenylchlor analogs with modified physicochemical and biological properties. Systematic structural modifications have yielded numerous derivatives with enhanced selectivity, improved environmental profiles, and altered spectrum of activity.

Aniline Ring Modifications

Structural analogs incorporating alternative substitution patterns on the aniline ring have been extensively investigated [4]. Replacement of the 2,6-dimethyl substitution with other alkyl groups or halogen atoms significantly influences the compound's biological activity and environmental fate [4].

Compounds containing chloro, bromo, or fluoro substituents on the benzene ring demonstrate altered herbicidal properties and metabolic pathways . The incorporation of electron-withdrawing groups generally enhances the reactivity of the chloroacetamide moiety, potentially affecting both efficacy and selectivity [4].

Thiophene Ring Variations

Modifications to the thiophene ring system offer opportunities for fine-tuning molecular properties and biological activity . Substitution of the methoxy group with alternative electron-donating or electron-withdrawing functionalities affects the compound's lipophilicity and membrane penetration characteristics .

Structural analogs incorporating furan or pyrrole rings in place of the thiophene moiety have been synthesized and evaluated . These heterocyclic variations demonstrate altered binding affinities to target enzymes and modified environmental persistence profiles [20].

Chain Length and Linker Modifications

Variation of the methylene linker connecting the thiophene ring to the nitrogen atom provides additional opportunities for structural optimization . Extension or contraction of this alkyl chain affects the spatial orientation of pharmacophoric groups and influences binding interactions with target proteins .

The incorporation of additional functional groups within the linker region, such as hydroxyl or amino substituents, can significantly alter the compound's water solubility and bioavailability . These modifications often require careful balance between enhanced activity and potential toxicity concerns .

Green Chemistry Approaches to Thenylchlor Synthesis

The development of environmentally sustainable synthetic methodologies for Thenylchlor production has become increasingly important in response to growing environmental concerns and regulatory pressures. Green chemistry principles emphasize waste minimization, energy efficiency, and the elimination of hazardous substances throughout the manufacturing process.

Atom Economy and Waste Reduction

Modern green chemistry approaches to Thenylchlor synthesis focus on maximizing atom economy by minimizing byproduct formation [7] [21]. The implementation of catalytic processes that operate under mild conditions significantly reduces energy consumption and waste generation compared to traditional stoichiometric methods [6] [7].

Solvent-free or aqueous-based reaction systems have been developed to eliminate the use of volatile organic compounds [21] [7]. These methodologies not only reduce environmental impact but also simplify product purification and reduce overall manufacturing costs [6].

Biocatalytic Processes

Enzymatic synthesis routes utilizing specific lipases and transaminases offer highly selective and environmentally benign alternatives to chemical synthesis [22]. These biocatalytic processes operate under mild conditions and demonstrate exceptional stereoselectivity, often exceeding 99% enantiomeric excess [22].

The development of engineered enzymes through directed evolution techniques has enhanced the efficiency and scope of biocatalytic transformations [23]. These approaches enable the production of high-purity products while minimizing the formation of unwanted stereoisomers and structural impurities [22].

Alternative Reagents and Catalysts

The replacement of traditional chlorinating agents with safer alternatives represents a significant advancement in green chemistry approaches [24] [5]. Cyanuric chloride and other heterocyclic chlorinating agents provide effective alternatives to thionyl chloride while operating under neutral conditions [24] [5].

Solid acid and base catalysts offer recyclable alternatives to homogeneous systems, reducing waste generation and simplifying product isolation [6]. Zeolite-based catalysts have demonstrated particular effectiveness in chloroacetamide synthesis, providing high yields with minimal environmental impact [6].

The integration of microwave-assisted synthesis and flow chemistry techniques further enhances the sustainability of Thenylchlor production by reducing reaction times and improving energy efficiency [21]. These technologies enable precise control of reaction parameters while minimizing the formation of degradation products and impurities [7].

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

Vapor Pressure

Pictograms

Irritant